molecular formula C5H5Cl2N3 B1602839 2,5-Dichloro-N-methylpyrimidin-4-amine CAS No. 940927-35-5

2,5-Dichloro-N-methylpyrimidin-4-amine

Cat. No. B1602839
M. Wt: 178.02 g/mol
InChI Key: SWKLMNGSJGGHTG-UHFFFAOYSA-N
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Patent
US09212173B2

Procedure details

To a cooled (0° C.) solution of 2,4,5-trichloropyrimidine (2.0 g, 11 mmol) in methanol (30 mL) was added dropwise a 2 M solution of methylamine in methanol (6.3 mL). The reaction was allowed to warm to room temperature and stirred overnight. The reaction was then concentrated and redissolved in DCM. The solution was washed with sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by column chromatography (0-40% EtOAc in heptane) to give 2,5-dichloro-N-methylpyrimidin-4-amine (0.9 g, 50%). 1H-NMR (DMSO): δ 8.13 (s, 1H), 7.89 (s, 1H), 2.86 (d, J=4.5, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[CH3:10][NH2:11]>CO>[Cl:1][C:2]1[N:7]=[C:6]([NH:11][CH3:10])[C:5]([Cl:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
6.3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
WASH
Type
WASH
Details
The solution was washed with sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (0-40% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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